molecular formula C16H14FN3O2 B13758432 4(3H)-Quinazolinone, 6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)- CAS No. 73832-14-1

4(3H)-Quinazolinone, 6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)-

Cat. No.: B13758432
CAS No.: 73832-14-1
M. Wt: 299.30 g/mol
InChI Key: ZOZDWIPHXCHFLG-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various substituted anilines. The synthesis may involve:

    Cyclization Reactions: Formation of the quinazolinone core through cyclization of anthranilic acid derivatives.

    Substitution Reactions: Introduction of functional groups such as amino, fluoromethyl, and hydroxy groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups may yield quinazolinone ketones, while reduction of nitro groups may produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic agents for treating various diseases.

    Industry: Used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure.

    Quinazolinone: A closely related compound with diverse biological activities.

    Benzodiazepines: Compounds with similar structural motifs and therapeutic applications.

Uniqueness

4(3H)-Quinazolinone, 6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)- is unique due to its specific functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinazolinone derivatives.

Properties

CAS No.

73832-14-1

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H14FN3O2/c1-9-13(3-2-4-14(9)21)20-15(8-17)19-12-6-5-10(18)7-11(12)16(20)22/h2-7,21H,8,18H2,1H3

InChI Key

ZOZDWIPHXCHFLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)N2C(=NC3=C(C2=O)C=C(C=C3)N)CF

Origin of Product

United States

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